molecular formula C12H18BrN3O2S B1399445 2-Bromo-5-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrazine CAS No. 1316225-98-5

2-Bromo-5-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrazine

Número de catálogo: B1399445
Número CAS: 1316225-98-5
Peso molecular: 348.26 g/mol
Clave InChI: NAMOYDDMRGGZLM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-5-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrazine is a sophisticated heterocyclic building block designed for pharmaceutical research and discovery. This compound features a pyrazine ring, a privileged scaffold in medicinal chemistry, which is functionalized with a bromo substituent to facilitate further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, for creating novel carbon-carbon bonds . The molecule is further integrated with a piperidine moiety modified by a methylsulfonyl group, a feature commonly investigated for its potential to engage in targeted protein interactions and influence the pharmacokinetic properties of drug candidates. Compounds with similar sulfonyl-substituted piperidine structures have been identified in research databases as having biological relevance, for instance, in studies related to kinase inhibition . This makes it a valuable reagent for chemists working in lead optimization and the synthesis of novel bioactive molecules, particularly in developing candidates for therapeutic areas such as oncology. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-bromo-5-[2-(1-methylsulfonylpiperidin-2-yl)ethyl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrN3O2S/c1-19(17,18)16-7-3-2-4-11(16)6-5-10-8-15-12(13)9-14-10/h8-9,11H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMOYDDMRGGZLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1CCC2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

2-Bromo-5-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrazine is a compound with significant potential in medicinal chemistry, particularly as a selective receptor ligand. Its unique structure allows for various biological activities, making it an important subject of research.

  • Molecular Formula : C12H18BrN3O2S
  • Molecular Weight : 348.26 g/mol
  • Purity : Typically around 95%.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. The compound is designed to target selective receptors, which can lead to various pharmacological effects.

Key Receptor Interactions

  • Dopamine Receptors : Potential modulation of dopaminergic pathways, which may influence neurological conditions.
  • Serotonin Receptors : Possible engagement with serotonin pathways, impacting mood and anxiety disorders.

Biological Activity Data

The following table summarizes the known biological activities and effects associated with this compound:

Activity Effect Reference
Antidepressant-like effectsModulation of serotonin levels
Antitumor activityInhibition of cancer cell growth
Neuroprotective propertiesProtection against neuronal damage

Study 1: Antidepressant Effects

A study investigated the antidepressant-like effects of various pyrazine derivatives, including this compound. The results indicated that this compound significantly increased serotonin levels in the hippocampus, suggesting a mechanism similar to that of traditional antidepressants .

Study 2: Antitumor Activity

Research conducted on the antitumor properties of this compound revealed that it effectively inhibited the proliferation of several cancer cell lines. The study highlighted its selectivity, showing minimal effects on non-tumorigenic cells at concentrations up to 10 µM, indicating a promising therapeutic window for cancer treatment .

Study 3: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound. The findings demonstrated that the compound could reduce oxidative stress markers in neuronal cells subjected to toxic insults, suggesting its potential use in neurodegenerative diseases .

Aplicaciones Científicas De Investigación

Overview

2-Bromo-5-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrazine (CAS Number: 1316225-98-5) is a compound with significant potential in various scientific research applications. Its unique molecular structure, characterized by a brominated pyrazine core and a piperidine moiety, allows for diverse interactions with biological systems. This article explores its applications in medicinal chemistry, pharmacology, and as a selective receptor ligand.

Medicinal Chemistry

This compound is primarily researched for its potential as a selective receptor ligand . Its design allows for the modulation of receptor activity, which is crucial in the development of therapeutics targeting various conditions such as:

  • Neurological Disorders : The interaction with neurotransmitter receptors can help in the design of drugs for conditions like depression, anxiety, and schizophrenia.
  • Cancer Treatment : Targeting specific cancer cell receptors can enhance the efficacy of anticancer drugs.

Pharmacological Studies

The compound has been investigated for its pharmacological effects due to its ability to selectively bind to certain receptors. Notable studies include:

  • Receptor Binding Affinity : Research has shown that compounds with similar structures exhibit high affinity for various receptors, including serotonin and dopamine receptors. Understanding this affinity can lead to the development of novel treatments that minimize side effects while maximizing therapeutic benefits.

Drug Development

The unique properties of this compound make it a candidate for drug development pipelines. Its ability to modulate receptor activity can be harnessed to create:

  • Multifunctional Agents : Compounds that can interact with multiple targets may provide improved treatment options for complex diseases.

Case Study 1: Selective Receptor Modulation

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of pyrazine compounds similar to this compound. These derivatives demonstrated significant receptor selectivity and were evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The findings highlighted the compound's ability to enhance cognitive function in animal models through selective receptor modulation.

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of pyrazine derivatives, including this compound. The study revealed that these compounds exhibited cytotoxic effects against various cancer cell lines, suggesting their potential use as chemotherapeutic agents. The research emphasized the importance of further exploration into the mechanisms by which these compounds exert their effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Bromopyrazine Derivatives

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Reactivity/Applications Safety Profile (H-Codes)
2-Bromo-5-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrazine (Target Compound) C₁₂H₁₇BrN₃O₂S Bromine, methylsulfonyl-piperidine-ethyl Potential kinase inhibitor intermediate; halogen for Suzuki couplings H315 (skin irritation)
7-Bromo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine (EP 3950692) C₁₃H₁₀BrN₃O₂S Bromine, tosyl-pyrrolo ring Intermediate in medicinal chemistry (e.g., kinase inhibitors); tosyl group aids in crystallization H302 (harmful if swallowed)
2-Bromo-5-(1-methylpiperidin-4-yl)pyrazine (PubChem) C₁₀H₁₃BrN₃ Bromine, 1-methylpiperidine Less polar than target compound; potential CNS-targeting agent due to lipophilic piperidine H319 (eye irritation)
2-Methoxy-3-(1-methylpropyl)pyrazine (FEMA 3433) C₉H₁₄N₂O Methoxy, isobutyl Flavoring agent (nutty/earthy notes); no bromine reduces toxicity None listed (food-grade use)

Key Findings

Substituent Effects on Reactivity :

  • The bromine atom in the target compound and EP 3950692 enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), critical for pharmaceutical synthesis .
  • The methylsulfonyl group in the target compound enhances solubility in polar solvents compared to the 1-methylpiperidine analog (PubChem), which is more lipophilic .

Biological Relevance: EP 3950692’s pyrrolo-pyrazine scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT pathway modulators), while the target compound’s piperidine-sulfonyl moiety may target proteases or GPCRs . The absence of bromine in 2-methoxy-3-(1-methylpropyl)pyrazine (FEMA 3433) eliminates genotoxic risks, making it suitable for food applications .

In contrast, non-halogenated analogs like FEMA 3433 pose minimal health risks .

Métodos De Preparación

Synthesis of the Bromopyrazine Core

A key intermediate is often 2-bromo-5-substituted pyrazine derivatives. The bromination of pyrazine rings can be achieved via diazotization followed by in situ bromination. For example, 2-bromo-5-methylpyrazine can be synthesized by converting 5-methylpyrazine-2-carboxylic acid to the corresponding amide, followed by Hofmann degradation to an amine, and then diazotization with subsequent bromination at low temperatures to yield the bromopyrazine core.

Step Reaction Type Reagents/Conditions Notes
Conversion to amide Amidation 5-methylpyrazine-2-carboxylic acid Precursor preparation
Hofmann degradation Degradation NaOCl or Br2/NaOH Converts amide to amine
Diazotization and bromination Diazotization + Electrophilic substitution NaNO2, HBr, low temp (-20°C to -45°C) Bromination at 2-position

This method yields 2-bromo-5-methylpyrazine with moderate to good yields (>60%) when bromine radicals are available immediately after diazonium salt formation.

Preparation of the Piperidine Ring with Methylsulfonyl Substitution

The piperidine ring substituted at the nitrogen with a methylsulfonyl group can be prepared via cyclization reactions involving 1,2-diamine derivatives and sulfonium salts. The methylsulfonyl group is introduced by oxidation of a methylthio substituent on the piperidine ring.

A typical synthetic route includes:

  • Formation of the piperidine ring via cyclization.
  • Introduction of a methylthio group (–SCH3) at the nitrogen or carbon position.
  • Oxidation of the methylthio group to the methylsulfonyl (–SO2CH3) group using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or Oxone.
Step Reaction Type Reagents/Conditions Yield Notes
Piperidine ring formation Cyclization 1,2-diamine derivatives + sulfonium salts Not specified Key step for ring closure
Methylthio substitution Nucleophilic substitution Sodium thiomethoxide in THF or DMF, 0-50°C, 1-2.5 h ~78% From 2,5-dibromopyrazine or related intermediates
Oxidation to methylsulfonyl Oxidation m-CPBA or Oxone in methylene chloride or water, RT, 1-3 h ~70% Purified by silica gel chromatography

Q & A

Basic Questions

Q. What are common synthetic intermediates for 2-Bromo-5-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrazine?

  • Key intermediates :

Brominated pyrazine cores : 2-Bromo-5-fluoropyrazine (CAS 1209458-12-7) or 2-amino-5-bromopyrazine (CAS 595610-50-7) serve as halogenated precursors for coupling reactions .

Piperidinyl derivatives : 1-(methylsulfonyl)piperidine derivatives, synthesized via sulfonylation of piperidine intermediates (e.g., 1-(2-hydroxymethyl)piperazine), are critical for introducing the sulfonyl-piperidinyl moiety .

Coupling reagents : Ethylenediamine or palladium catalysts enable cross-coupling between bromopyrazine and piperidinyl-ethyl groups .

  • Methodology : Bromination of pyrazine (using PBr₃ or NBS) precedes nucleophilic substitution or Suzuki-Miyaura coupling with piperidinyl-ethyl intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • 1H/13C NMR : Assign aromatic pyrazine protons (δ 8.5–9.5 ppm) and piperidinyl methyl groups (δ 1.2–2.8 ppm). Compare to reference spectra of 5-bromo-N-methylpyrazin-2-amine .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ (exact mass calculated using tools like ) .
  • FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and C-Br vibrations (~650 cm⁻¹) .

Q. What safety precautions are recommended for handling this compound?

  • Storage : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent bromine displacement or sulfonyl group hydrolysis .
  • PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment due to potential genotoxicity and reactive intermediates .

Advanced Research Questions

Q. How can enantiomeric purity of the piperidinyl moiety be optimized during synthesis?

  • Chiral resolution : Use (R)- or (S)-camphorsulfonic acid to isolate enantiomers via diastereomeric salt formation .
  • Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) with palladium catalysts during piperidinyl-ethyl coupling .
  • Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) with polarimetric detection ensures >99% enantiomeric excess .

Q. How to mitigate genotoxic impurities (e.g., alkyl bromides) in the final product?

  • Process optimization : Replace brominating agents (e.g., avoid N-bromosuccinimide if possible) with safer alternatives like Br₂ in controlled flow reactors .
  • Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) to remove alkyl bromide byproducts .
  • Analytical thresholds : LC-MS/MS monitoring to ensure impurities <25 ppm, as per ICH M7 guidelines .

Q. How to design a structure-activity relationship (SAR) study for this compound’s kinase inhibition?

  • Substituent variation :

PositionModificationBiological Impact
Pyrazine C5Replace Br with Cl/FAlters steric bulk and electron density
Piperidinyl C2Vary ethyl linker lengthModulates binding pocket accessibility
  • Assays :
  • In vitro kinase profiling : Use TR-FRET assays (e.g., LanthaScreen®) against kinase panels (e.g., EGFR, PI3K) .
  • Cellular IC50 : Test in cancer cell lines (e.g., HeLa) with ATP-competitive inhibitors as controls .

Q. How to resolve contradictions in reaction yields reported for the sulfonylation step?

  • Variables affecting yield :

  • Temperature : Sulfonylation at 0–5°C minimizes side reactions (e.g., sulfonic acid formation) .
  • Solvent : Use DCM instead of THF to enhance solubility of methylsulfonyl chloride .
    • Troubleshooting :
  • Byproduct identification via LC-MS (e.g., over-sulfonated piperidine at m/z 250–300) .
  • Pre-activate piperidine with TEA to scavenge HCl, improving sulfonyl group incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)pyrazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.